![molecular formula C9H6N4OS B13064549 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13064549.png)
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring further enhances its chemical reactivity and potential biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form the imidazo[2,1-B][1,3]thiazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the aldehyde group to an alcohol.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
類似化合物との比較
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-(5-{4-[6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazol-3-yl]phenyl}-1,2-oxazol-3-yl)benzonitrile
Uniqueness
What sets 6-(1H-Pyrazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde apart is its unique combination of the imidazole, thiazole, and pyrazole rings. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in medicinal chemistry and material science .
特性
分子式 |
C9H6N4OS |
|---|---|
分子量 |
218.24 g/mol |
IUPAC名 |
6-pyrazol-1-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6N4OS/c14-6-7-8(13-3-1-2-10-13)11-9-12(7)4-5-15-9/h1-6H |
InChIキー |
RJJCCSHQTXEEJD-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=C(N3C=CSC3=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)
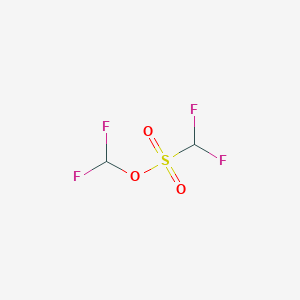

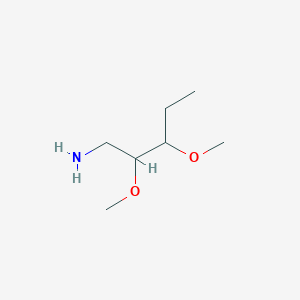
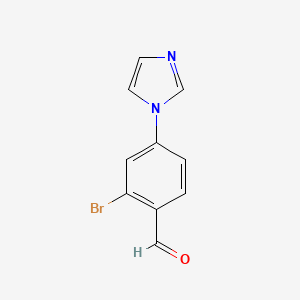
![4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13064497.png)
![2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13064502.png)
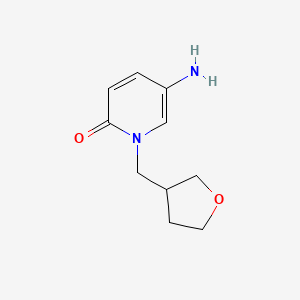
![1-[(5-Bromopyridin-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064512.png)
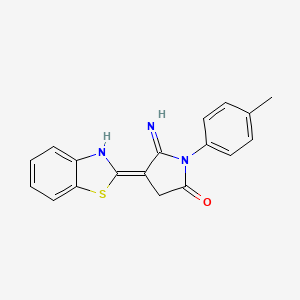
![3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B13064526.png)
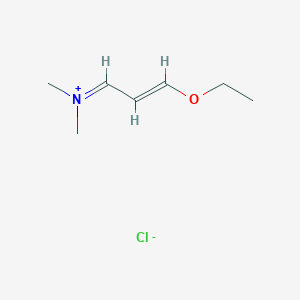
![1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064557.png)

